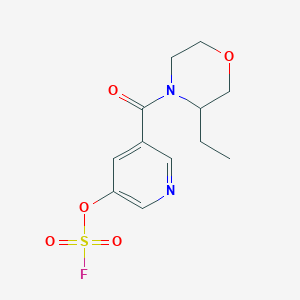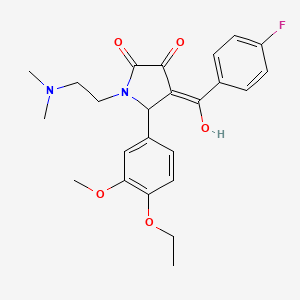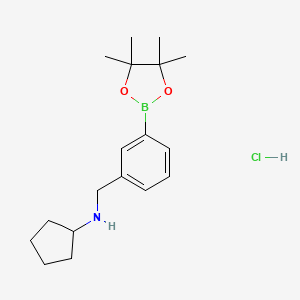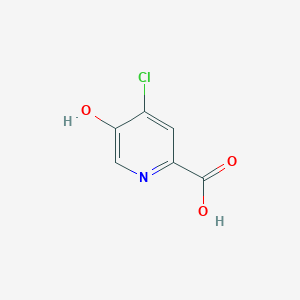
4-Chloro-5-hydroxypicolinic acid
描述
4-Chloro-5-hydroxypicolinic acid is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxypicolinic acid typically involves the chlorination of 5-hydroxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-Chloro-5-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4-Chloro-5-pyridinecarboxylic acid.
Reduction: 5-Hydroxypicolinic acid.
Substitution: 4-Methoxy-5-hydroxypicolinic acid.
科学研究应用
4-Chloro-5-hydroxypicolinic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new catalysts and ligands for chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridine derivatives.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-5-hydroxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the biological pathway in which the enzyme is involved.
相似化合物的比较
4-Chloro-5-hydroxypicolinic acid can be compared with other similar compounds, such as:
Picolinic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Hydroxypicolinic acid:
4-Chloropicolinic acid: Lacks the hydroxyl group, which influences its chemical properties and biological activity.
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and enhances its reactivity and versatility in various applications.
属性
IUPAC Name |
4-chloro-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCLKORLYGCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2660997.png)
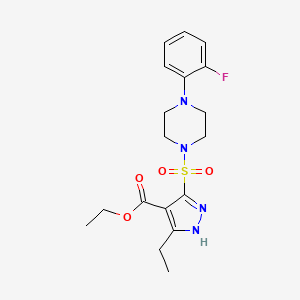
![1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2661001.png)
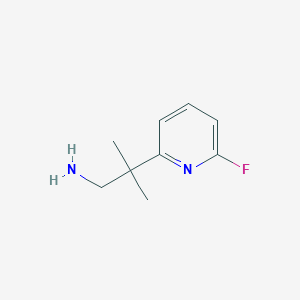
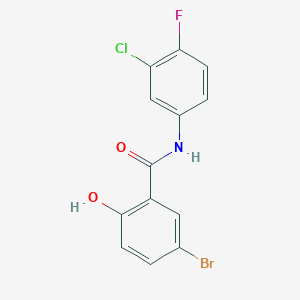
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2661006.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide](/img/structure/B2661009.png)
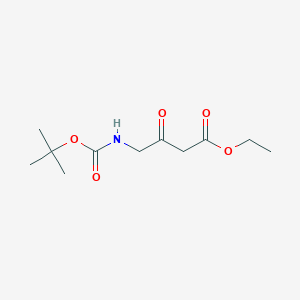


![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)
